6-(Chlorodifluoromethyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(Chlorodifluoromethyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a chlorodifluoromethyl group, a thioxo group, and a dihydropyridine ring, making it a versatile molecule for synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chlorodifluoromethyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of chlorodifluoromethyl-containing precursors with thioxo and dihydropyridine intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents and catalysts is crucial to optimize the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Chlorodifluoromethyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various alcohols or amines.
Scientific Research Applications
6-(Chlorodifluoromethyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Chlorodifluoromethyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The chlorodifluoromethyl group can participate in various binding interactions, while the thioxo group may engage in redox reactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane
- (Bromodifluoromethyl)trimethylsilane
- (Trifluoromethyl)trimethylsilane
Uniqueness
6-(Chlorodifluoromethyl)-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorodifluoromethyl and thioxo groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
832740-39-3 |
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Molecular Formula |
C8H5ClF2N2S |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
6-[chloro(difluoro)methyl]-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClF2N2S/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14) |
InChI Key |
ISRANJNFBBLYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)NC(=C1)C(F)(F)Cl)C#N |
Origin of Product |
United States |
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